

# Methyl 6-bromo-5-fluoronicotinate IUPAC name and synonyms

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## Compound of Interest

Compound Name: **Methyl 6-bromo-5-fluoronicotinate**

Cat. No.: **B571937**

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## An In-depth Technical Guide to **Methyl 6-bromo-5-fluoronicotinate**

This technical guide provides a comprehensive overview of **Methyl 6-bromo-5-fluoronicotinate**, a key intermediate in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and a key experimental application.

## Chemical Identity

IUPAC Name: methyl 6-bromo-5-fluoropyridine-3-carboxylate.[\[1\]](#)

Synonyms:

- **Methyl 6-bromo-5-fluoronicotinate**[\[2\]](#)
- 6-Bromo-5-fluoro-nicotinic acid methyl ester[\[3\]](#)
- 2-bromo-3-fluoro-5-(methoxycarbonyl)pyridine[\[4\]](#)
- methyl 6-bromo-5-fluoropyridine-3-carboxylate[\[4\]](#)
- 6-bromo-5-fluoropyridine-3-carboxylate[\[3\]](#)
- methyl 2-bromo-3-fluoro-5-pyridinecarboxylate[\[3\]](#)

- 3-Pyridinecarboxylic acid, 6-bromo-5-fluoro-, methyl ester[3]

## Quantitative Data

The following table summarizes the key quantitative data for **Methyl 6-bromo-5-fluoronicotinate**.

Property	Value	Source(s)
CAS Number	1214336-88-5	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrFNO <sub>2</sub>	[2]
Molecular Weight	234.02 g/mol	[3]
Purity	Typically ≥95% - 98%	[2][3]
Physical Form	Solid	[2]
Boiling Point (Predicted)	272.0 ± 40.0 °C	
Density (Predicted)	1.660 ± 0.06 g/cm <sup>3</sup>	
Solubility	Slightly soluble in water.	[3]
Storage Temperature	Ambient, though freezer (-20°C) is recommended for long-term storage.	[2][3]
Sensitivity	Light Sensitive	[3]

## Experimental Protocol: Application in the Synthesis of FXR Modulating Compounds

**Methyl 6-bromo-5-fluoronicotinate** serves as a crucial building block in the synthesis of more complex molecules, including compounds that modulate the Farnesoid X receptor (FXR), which is a target in drug development.[3][4][5] The following is a detailed experimental protocol adapted from patent literature, demonstrating its use in a nucleophilic aromatic substitution reaction.[3][4][5]

Objective: To synthesize methyl 6-(3-hydroxyazetidin-1-yl)-5-fluoronicotinate from **Methyl 6-bromo-5-fluoronicotinate** and azetidin-3-ol hydrochloride.

Materials:

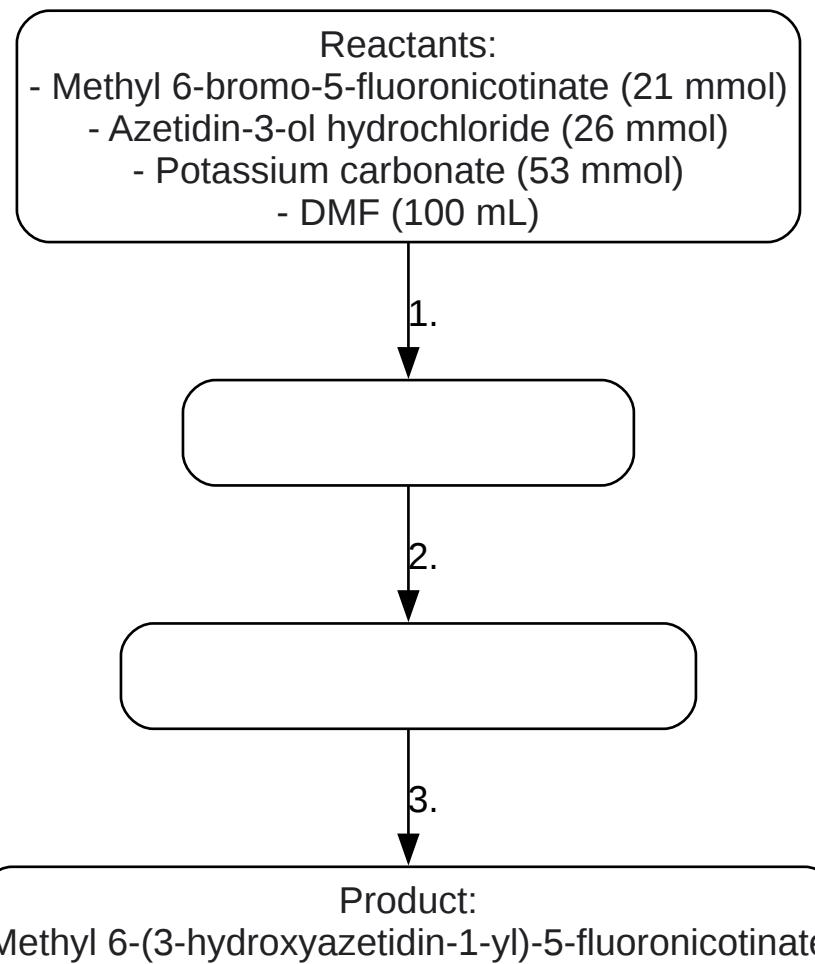
- **Methyl 6-bromo-5-fluoronicotinate** (5.0 g, 21 mmol)
- Azetidin-3-ol hydrochloride (2.8 g, 26 mmol)
- Potassium carbonate ( $K_2CO_3$ ) (7.4 g, 53 mmol)
- Dimethylformamide (DMF) (100 mL)
- Silica gel for flash chromatography

Procedure:

- A mixture of azetidin-3-ol hydrochloride (2.8 g, 26 mmol), **Methyl 6-bromo-5-fluoronicotinate** (5.0 g, 21 mmol), and potassium carbonate (7.4 g, 53 mmol) is prepared in DMF (100 mL).[3][4][5]
- The reaction mixture is heated to 65°C.[3][4][5]
- The reaction is maintained at this temperature for 19 hours.[3][4][5]
- Upon completion, the mixture is purified by flash chromatography on silica gel to yield the desired product, methyl 6-(3-hydroxyazetidin-1-yl)-5-fluoronicotinate.[3][4][5]

## Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow described above.



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Caption: Experimental workflow for the synthesis of an FXR modulator intermediate.

This halogenated aromatic compound is a versatile reagent for a range of chemical transformations.<sup>[4]</sup> Its utility as a building block is particularly valuable in constructing larger molecular scaffolds, finding applications in both pharmaceutical and biochemical research.<sup>[4]</sup>

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